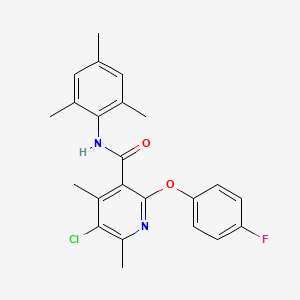
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide
Übersicht
Beschreibung
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. CFM-2 is a member of the nicotinamide family of compounds and is structurally similar to nicotinamide adenine dinucleotide (NAD+), an important cofactor in many biological processes. In
Wirkmechanismus
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide involves its inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. These effects on DNA repair pathways make this compound a potential therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP activity, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. This compound has been shown to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. This compound has been shown to have low toxicity in animal models, making it suitable for use in in vivo studies. However, this compound has some limitations for use in lab experiments. Its mechanism of action involves the inhibition of DNA repair pathways, which can lead to off-target effects. This compound can also have variable effects depending on the cell type and experimental conditions, making it important to carefully design experiments to ensure reproducibility.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide. One area of interest is its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is the potential use of this compound in neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have improved efficacy and reduced off-target effects.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to cell death in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2/c1-12-10-13(2)21(14(3)11-12)27-22(28)19-15(4)20(24)16(5)26-23(19)29-18-8-6-17(25)7-9-18/h6-11H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZIRATLBTTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine)](/img/structure/B4298169.png)
![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298185.png)
![5-[4-(heptyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4298190.png)
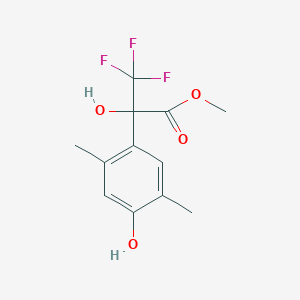
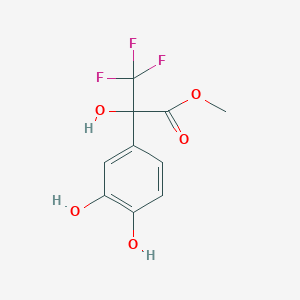
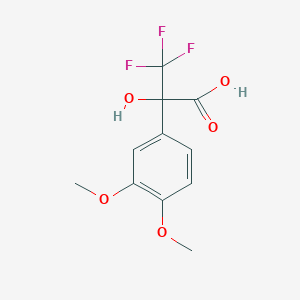
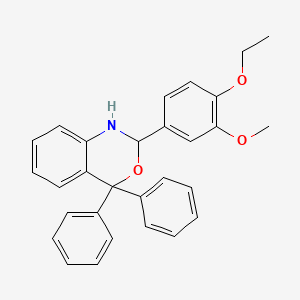
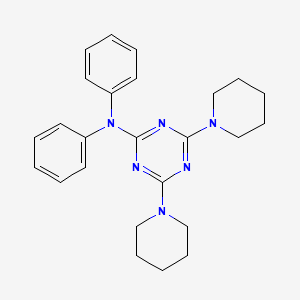
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
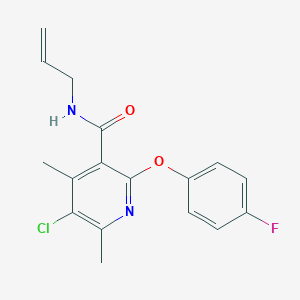
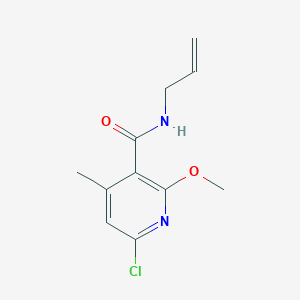
![3-benzyl-6-isopropyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4298252.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)
